REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.C1C[O:18][CH2:17][CH2:16]1.[H][H]>[Pd].CO>[C:17]([O:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][CH2:2][C:1]([OH:14])=[O:13])=[CH:5][C:6]=1[O:7][CH3:8])(=[O:18])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To remove the palladium on charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate, and condensed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in a minimum amount of warm THF
|
Type
|
ADDITION
|
Details
|
poured into ice
|
Type
|
TEMPERATURE
|
Details
|
chilled hexanes
|
Type
|
CUSTOM
|
Details
|
the solid portion recrystallized from a 5:1 mixture of ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
dried on the Schlenk line
|
Type
|
CUSTOM
|
Details
|
The crystals of dihydroferulic acid were acetylated by reaction with 9.6 g of acetic anhydride in the presence of 7.6 mL of pyridine
|
Type
|
CUSTOM
|
Details
|
to form a white precipitate that
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried on a Schlenk line
|
Type
|
CUSTOM
|
Details
|
giving a 78% yield
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)CCC(=O)O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |